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Compound of Interest

Compound Name: 4-Bromo-3-nitro-5-methoxytoluene

Cat. No.: B1526322

An In-Depth Technical Guide to 4-Bromo-3-nitro-5-methoxytoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-nitro-5-methoxytoluene, with the CAS number 98545-65-4, is a substituted
aromatic compound of interest in synthetic organic chemistry. Its multifunctional nature,
featuring a bromine atom, a nitro group, and a methoxy group on a toluene scaffold, makes it a
versatile intermediate for the synthesis of more complex molecules. The strategic positioning of
these functional groups allows for a range of chemical transformations, offering pathways to
novel compounds with potential applications in medicinal chemistry and materials science. This
guide provides a comprehensive overview of the known and predicted physicochemical
properties, a plausible synthetic route, and the expected chemical reactivity of this compound,
designed to be a valuable resource for researchers in the field.

Physicochemical Properties

Precise experimental data for 4-Bromo-3-nitro-5-methoxytoluene is not widely available in
the literature. However, based on its structure and data from similar compounds, we can predict
its key physicochemical properties.
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Property Value Source
2-Bromo-1-methoxy-5-methyl-
IUPAC Name ) N/A
3-nitrobenzene
CAS Number 98545-65-4 [1]
Molecular Formula CsHsBrNO3 [1]
Molecular Weight 246.06 g/mol Calculated
Melting Point 105-105.5 °C (Predicted) [1]
Boiling Point 304.7 £ 37.0 °C (Predicted) [1]
Density 1.559 + 0.06 g/cm3 (Predicted) [1]
Expected to be soluble in
common organic solvents like
- dichloromethane, ethyl
Solubility Inferred

acetate, and acetone;
sparingly soluble in alcohols;

and poorly soluble in water.

Synthesis of 4-Bromo-3-nitro-5-methoxytoluene

A specific, detailed synthesis protocol for 4-Bromo-3-nitro-5-methoxytoluene is not readily

found in the literature. However, a plausible synthetic route can be devised based on

established electrophilic aromatic substitution reactions on a suitable precursor. A logical

starting material would be 3-methoxy-5-methylphenol.

Proposed Synthetic Pathway

The synthesis can be envisioned in two key steps: nitration followed by bromination. The

directing effects of the substituents on the aromatic ring guide the regioselectivity of these

reactions.

3-Methoxy-5-methylphenol HNO2, HaSOs [3-Methoxy-5-methyl-2-nitr0phenoa%-Bromo-3-nitru-5-methoxytoIuene]
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Caption: Proposed two-step synthesis of 4-Bromo-3-nitro-5-methoxytoluene.

Experimental Protocol

Step 1: Nitration of 3-Methoxy-5-methylphenol

» To a stirred solution of 3-methoxy-5-methylphenol (1 equivalent) in a suitable solvent such as
glacial acetic acid, slowly add a nitrating mixture of concentrated nitric acid (1.1 equivalents)
and concentrated sulfuric acid at a low temperature (0-5 °C).

e Maintain the temperature and continue stirring for a few hours until the reaction is complete
(monitored by TLC).

e Pour the reaction mixture into ice-water and extract the product with a suitable organic
solvent (e.g., ethyl acetate).

e Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure to obtain the crude 3-methoxy-5-methyl-2-nitrophenol.

» Purify the crude product by column chromatography or recrystallization.

Causality Behind Experimental Choices: The use of a nitrating mixture at low temperatures
helps to control the exothermicity of the reaction and minimizes the formation of side products.
The hydroxyl and methoxy groups are strongly activating and ortho-, para-directing. The nitro
group will preferentially add to the ortho position of the more activating hydroxyl group.

Step 2: Bromination of 3-Methoxy-5-methyl-2-nitrophenol

» Dissolve the purified 3-methoxy-5-methyl-2-nitrophenol (1 equivalent) in a suitable solvent
(e.g., dichloromethane or carbon tetrachloride).

e Add a catalytic amount of a Lewis acid, such as iron(lll) bromide (FeBrs).

e Slowly add a solution of bromine (1.1 equivalents) in the same solvent to the reaction
mixture at room temperature.
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« Stir the reaction mixture until completion (monitored by TLC).
¢ Quench the reaction with a solution of sodium thiosulfate to remove excess bromine.

o Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate,
and concentrate under reduced pressure.

 Purify the crude product by column chromatography or recrystallization to yield 4-Bromo-3-
nitro-5-methoxytoluene.

Causality Behind Experimental Choices: The hydroxyl, methoxy, and methyl groups are all
ortho-, para-directing, while the nitro group is meta-directing. The most activated position for
electrophilic substitution will be para to the hydroxyl group and ortho to the methyl group,
leading to the desired product. The Lewis acid catalyst polarizes the bromine molecule, making
it a more potent electrophile.

Chemical Reactivity

The reactivity of 4-Bromo-3-nitro-5-methoxytoluene is governed by the interplay of its various

substituents.
4-Bromo-3-nitro-5-methoxytoluene
Nu- E+ [H]
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Caption: Key reactive sites of 4-Bromo-3-nitro-5-methoxytoluene.

Nucleophilic Aromatic Substitution
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The bromine atom is susceptible to nucleophilic aromatic substitution (SNAr). The presence of
the electron-withdrawing nitro group ortho to the bromine atom activates the ring towards
nucleophilic attack.[2][3] This allows for the displacement of the bromide ion by various
nucleophiles, such as amines, alkoxides, and thiolates, providing a route to a wide range of
derivatives.

Electrophilic Aromatic Substitution

Further electrophilic aromatic substitution on the ring is expected to be challenging due to the
deactivating effect of the nitro and bromo groups. However, the methoxy and methyl groups are
activating and ortho-, para-directing. The most likely positions for substitution would be at C-2
and C-6, which are ortho to the activating methoxy and methyl groups, respectively. The
specific outcome would depend on the reaction conditions and the nature of the electrophile.[4]

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using various reducing agents.[5]
Common methods include catalytic hydrogenation (e.g., Hz, Pd/C), or the use of metals in
acidic media (e.g., Sn/HCI or Fe/HCI). This transformation is a key step in the synthesis of
aniline derivatives, which are important building blocks in drug discovery.

Spectroscopic Analysis (Predicted)

While experimental spectra are not available, the expected spectroscopic features can be
predicted based on the structure and data from analogous compounds.

e 'H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region
for the two non-equivalent aromatic protons. A singlet corresponding to the methoxy group
protons would appear around 3.9 ppm, and a singlet for the methyl group protons would be
observed around 2.4 ppm.

e 13C NMR: The carbon NMR spectrum should display eight distinct signals corresponding to
the eight non-equivalent carbon atoms in the molecule. The carbon bearing the methoxy
group would appear downfield, while the methyl carbon would be the most upfield signal.

e FTIR: The infrared spectrum would be characterized by strong absorption bands
corresponding to the asymmetric and symmetric stretching vibrations of the nitro group
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(around 1530 cm~* and 1350 cm™1, respectively). Aromatic C-H and C=C stretching
vibrations, as well as C-O and C-Br stretching bands, would also be present.

e Mass Spectrometry: The mass spectrum would show a molecular ion peak (M*) and an M+2
peak of similar intensity, which is characteristic of a monobrominated compound.
Fragmentation patterns would likely involve the loss of the nitro group, methoxy group, and
methyl group.

Applications in Drug Development

Substituted nitrotoluenes and their derivatives are important intermediates in the synthesis of
pharmaceuticals. The amino derivatives, obtained after the reduction of the nitro group, can be
further functionalized to create a diverse library of compounds for screening in drug discovery
programs. The presence of the bromine atom allows for the introduction of various
functionalities through cross-coupling reactions, further expanding the chemical space that can
be explored.

Safety Information

Aromatic nitro and bromo compounds should be handled with care. They are often irritants to
the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE),
including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations
should be carried out in a well-ventilated fume hood. For detailed safety information, it is
recommended to consult the Safety Data Sheet (SDS) for structurally similar compounds like 4-
bromo-3-nitrotoluene.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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